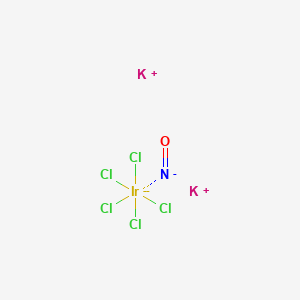
五氯亚硝酰铱(III)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium pentachloronitrosyl iridium(III) is a complex inorganic compound with the molecular formula KIr(NO)Cl₅. It is a coordination compound containing iridium in the +3 oxidation state, bonded to five chlorine atoms and one nitrosyl group, with potassium as the counter ion. This compound is of interest in various scientific research applications due to its unique chemical properties.
科学研究应用
Potassium pentachloronitrosyl iridium(III) has several scientific research applications across various fields:
Chemistry: It is used as a catalyst in organic synthesis and as a precursor for the preparation of other iridium-based compounds.
Biology: The compound is studied for its potential biological activity, including its use in bioinorganic chemistry to understand metalloenzyme functions.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its unique chemical properties.
Industry: It is utilized in the development of advanced materials and in catalysis for industrial processes.
作用机制
Target of Action
It is known that iridium-based compounds have shown potential as anticancer agents due to their unique chemical properties and resemblance to platinum compounds .
Mode of Action
It has been observed that iridium-based compounds can interact with dna and proteins within cancer cells, leading to cell death . The specific interactions of Potassium pentachloronitrosyl iridium(III) with its targets are yet to be elucidated.
Result of Action
Iridium-based compounds have shown potential as anticancer agents, suggesting that they may induce cell death in cancer cells .
生化分析
Biochemical Properties
Potassium pentachloronitrosyl iridium(III) plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. This compound can interact with various enzymes and proteins, often acting as an inhibitor or activator depending on the specific biochemical context. For instance, it has been observed to coordinate with amino acids and peptides, which can lead to the inhibition or detection of specific peptides . The nature of these interactions is primarily based on the coordination chemistry of iridium, which allows for the formation of stable complexes with biomolecules.
Cellular Effects
The effects of potassium pentachloronitrosyl iridium(III) on cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can induce changes in cellular ATP levels, mitochondrial respiration, and reactive oxygen species (ROS) production . These changes can lead to various cellular outcomes, including apoptosis and altered metabolic states, highlighting the compound’s potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, potassium pentachloronitrosyl iridium(III) exerts its effects through several mechanisms. It can bind to biomolecules, such as DNA and proteins, leading to enzyme inhibition or activation. Additionally, this compound can catalyze redox reactions within cells, further influencing cellular function and gene expression. The binding interactions are often facilitated by the iridium center, which can form stable complexes with various biomolecular targets.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of potassium pentachloronitrosyl iridium(III) can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable, it can undergo degradation under certain conditions, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of potassium pentachloronitrosyl iridium(III) vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth or modulation of metabolic pathways . At higher doses, toxic or adverse effects can occur, including cytotoxicity and organ damage. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
Potassium pentachloronitrosyl iridium(III) is involved in several metabolic pathways, particularly those related to mitochondrial function and cellular respiration. The compound can interact with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels . For example, it has been shown to inhibit mitochondrial respiration, resulting in decreased ATP production and increased ROS levels.
Transport and Distribution
Within cells and tissues, potassium pentachloronitrosyl iridium(III) is transported and distributed through interactions with various transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The transport and distribution mechanisms are critical for understanding the compound’s overall biochemical activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of potassium pentachloronitrosyl iridium(III) is an important factor in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it has been observed to localize within mitochondria, where it can exert its effects on mitochondrial function and cellular metabolism.
准备方法
Synthetic Routes and Reaction Conditions: Potassium pentachloronitrosyl iridium(III) can be synthesized through the reaction of iridium trichloride (IrCl₃) with potassium nitrosyl chloride (KNOCl) under controlled conditions. The reaction typically requires heating the mixture in an inert atmosphere to prevent oxidation and ensure the formation of the desired complex.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and purity. The process may include the use of specialized reactors and purification techniques to achieve high yields and remove impurities.
化学反应分析
Types of Reactions: Potassium pentachloronitrosyl iridium(III) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used to oxidize the iridium center.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) can be employed to reduce the iridium center.
Substitution: Chlorine atoms in the complex can be substituted with other ligands, such as water or ammonia, under specific conditions.
Major Products Formed:
Oxidation: Formation of higher oxidation state iridium complexes.
Reduction: Formation of lower oxidation state iridium complexes.
Substitution: Formation of iridium complexes with different ligands.
相似化合物的比较
Iridium trichloride (IrCl₃)
Iridium hexachloride (IrCl₆)
Potassium hexachloroiridate(IV) (K₂[IrCl₆])
Potassium trichloro(1,5-cyclooctadiene)iridium(I) (KIr(COD)Cl₃)
This detailed overview provides a comprehensive understanding of potassium pentachloronitrosyl iridium(III), its preparation, reactions, applications, and comparison with similar compounds
属性
IUPAC Name |
dipotassium;nitroxyl anion;pentachloroiridium(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5ClH.Ir.2K.NO/c;;;;;;;;1-2/h5*1H;;;;/q;;;;;+3;2*+1;-1/p-5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGUIIFRHZKPSE-UHFFFAOYSA-I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N-]=O.Cl[Ir-2](Cl)(Cl)(Cl)Cl.[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl5IrK2NO- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22594-86-1 |
Source


|
| Record name | Potassium pentachloronitrosyliridate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.998 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3Z)-1-(2-ethylhexyl)-3-[1-(2-ethylhexyl)-2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-3-ylidene]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one](/img/structure/B1496883.png)
![2-[(2Z)-2-[[15-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B1496884.png)
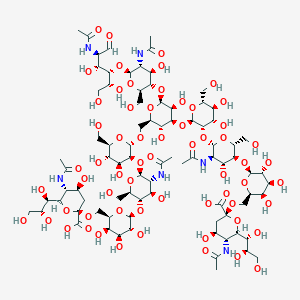
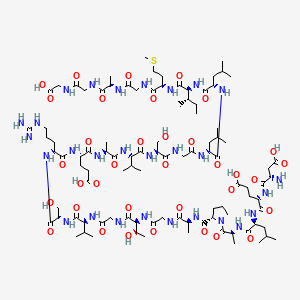
![1h-Benzimidazole-2-acetonitrile,a-[[5-(diethylamino)-2-furanyl]methylene]-5,6-dimethyl-](/img/structure/B1496895.png)
![2,2'-(((3aR,3a'R,4S,4'S,6R,6aS,6'R,6a'S)-6,6'-((5-Nitro-2-(propylthio)pyrimidine-4,6-diyl)bis(azanediyl))bis(2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxole-6,4-diyl))bis(oxy))diethanol](/img/structure/B1496897.png)
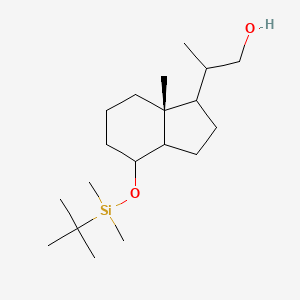
![(2S)-2-[Bis(3,5-dimethylphenyl)[(triethylsilyl)oxy]methyl]pyrrolidine](/img/structure/B1496902.png)
![(S)-N-(2,4-difluorobenzyl)-2'-ethyl-9'-hydroxy-1',8'-dioxo-1',2,2',4,4',5,6,8'-octahydrospiro[pyran-3,3'-pyrido[1,2-a]pyrazine]-7'-carboxamide](/img/structure/B1496903.png)

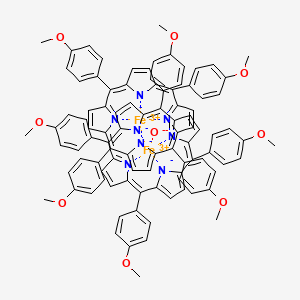

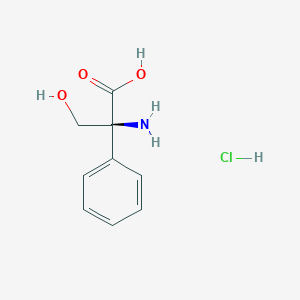
![Ethyl 2-(4-fluoro-7-methylsulfonyloxy-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B1496918.png)
